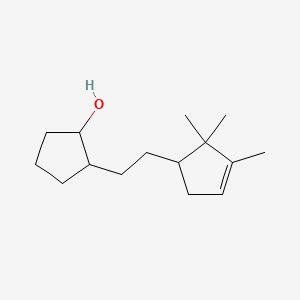
Cyclopentanol, 2-(2-(2,2,3-trimethyl-3-cyclopenten-1-yl)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentanol, 2-(2-(2,2,3-trimethyl-3-cyclopenten-1-yl)ethyl)- is a complex organic compound with a unique structure that includes a cyclopentanol moiety and a substituted cyclopentene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanol, 2-(2-(2,2,3-trimethyl-3-cyclopenten-1-yl)ethyl)- can be achieved through a multi-step process. One common method involves the initial addition-esterification reaction of cyclopentene with acetic acid, followed by a transesterification reaction with methanol . The optimal conditions for the addition-esterification reaction are a temperature range of 333.15 to 353.15 K and molar ratios of acetic acid to cyclopentene in the range of 2:1 to 3:1. For the transesterification reaction, the ideal temperature ranges from 323.15 to 343.15 K, with a molar ratio of methanol to cyclopentyl acetate in the range of 3:1 to 4:1 .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopentanol, 2-(2-(2,2,3-trimethyl-3-cyclopenten-1-yl)ethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the alcohol group to a ketone or carboxylic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the compound to its corresponding alcohol or alkane.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Cyclopentanol, 2-(2-(2,2,3-trimethyl-3-cyclopenten-1-yl)ethyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Mecanismo De Acción
The mechanism by which Cyclopentanol, 2-(2-(2,2,3-trimethyl-3-cyclopenten-1-yl)ethyl)- exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in metabolic pathways or cellular processes, depending on the specific context and application.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Cyclopentanol, 2-(2-(2,2,3-trimethyl-3-cyclopenten-1-yl)ethyl)- is unique due to its specific structural features, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological targets, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
67746-26-3 |
|---|---|
Fórmula molecular |
C15H26O |
Peso molecular |
222.37 g/mol |
Nombre IUPAC |
2-[2-(2,2,3-trimethylcyclopent-3-en-1-yl)ethyl]cyclopentan-1-ol |
InChI |
InChI=1S/C15H26O/c1-11-7-9-13(15(11,2)3)10-8-12-5-4-6-14(12)16/h7,12-14,16H,4-6,8-10H2,1-3H3 |
Clave InChI |
DZIYMXIAFCPIKD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCC(C1(C)C)CCC2CCCC2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


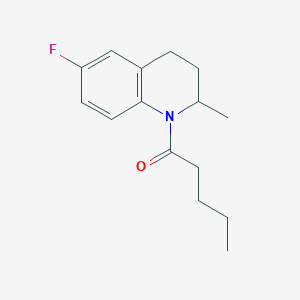
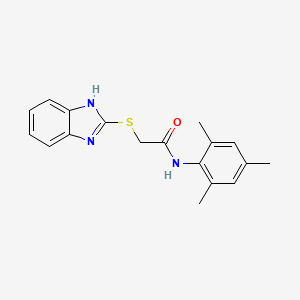
![N-(4-ethoxyphenyl)-15-methyl-13-phenyl-17-(3,4,5-trimethoxyphenyl)-1,8,11,13,14-pentazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,8,10,12(16),14-heptaen-9-amine](/img/structure/B14166184.png)
![N-[(4-chlorophenyl)methyl]quinoline-2-carboxamide](/img/structure/B14166199.png)
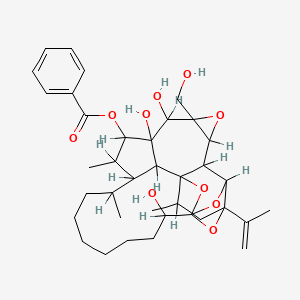
![2,6-Diazaspiro[4.5]decane,2-[(4-fluorophenyl)methyl]-](/img/structure/B14166212.png)
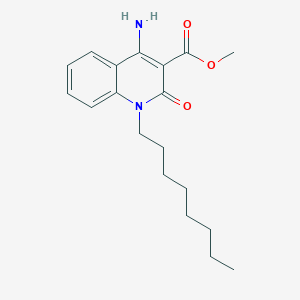
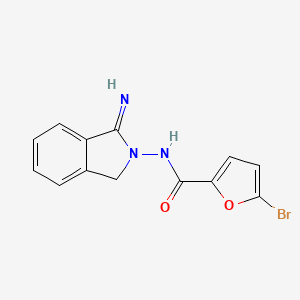


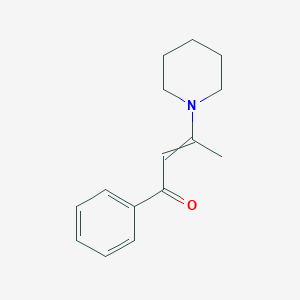
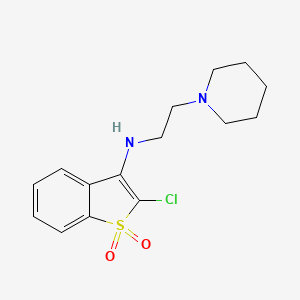
![4-fluoro-2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B14166239.png)

